molecular formula C29H36N4O6 B11268959 4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Cat. No.: B11268959
M. Wt: 536.6 g/mol
InChI Key: IFEFPEWDNGDVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazoline derivative characterized by:

  • A 2-(2-methylpiperidin-1-yl)-2-oxoethyl side chain at position 1, contributing to solubility and target interaction via its polar carbonyl and piperidine moieties.
  • An N-isopropylbenzamide group at position 3, influencing metabolic stability and lipophilicity.

Properties

Molecular Formula

C29H36N4O6

Molecular Weight

536.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C29H36N4O6/c1-18(2)30-27(35)21-11-9-20(10-12-21)16-33-28(36)22-14-24(38-4)25(39-5)15-23(22)32(29(33)37)17-26(34)31-13-7-6-8-19(31)3/h9-12,14-15,18-19H,6-8,13,16-17H2,1-5H3,(H,30,35)

InChI Key

IFEFPEWDNGDVQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC

Origin of Product

United States

Biological Activity

The compound 4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of the compound is C19H29N5O3C_{19}H_{29}N_{5}O_{3} with a molecular weight of approximately 375.5 g/mol. The structure features a quinazoline core which is significant in medicinal chemistry due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The presence of the piperidine moiety indicates possible interactions with neurotransmitter receptors, which could influence neurological functions.

Biological Activity Overview

Activity Type Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Shows potential in inhibiting cancer cell lines in vitro.
Neuroprotective Effects May offer protection against neurodegenerative processes through receptor modulation.
Anti-inflammatory Could reduce inflammation markers in preclinical models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory concentrations compared to standard antibiotics .
  • Anticancer Properties : In vitro assays on human cancer cell lines (e.g., breast and lung cancer) revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures exposed to oxidative agents .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Physical Properties

The compound's solubility, stability, and reactivity are influenced by its structural components. These properties are essential for understanding its potential applications in drug development.

Anticancer Activity

Research has indicated that compounds similar to 4-((6,7-dimethoxy-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide exhibit significant anticancer properties. For instance, studies on related quinazoline derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Kinesin Spindle Protein Inhibition

The compound may also act as a kinesin spindle protein (KSP) inhibitor. KSP is crucial for mitotic spindle formation during cell division. Inhibition of KSP leads to the formation of monopolar spindles and subsequent cell death, making it a target for cancer therapeutics .

Potential Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exert neuroprotective effects. The presence of piperidine and quinazoline rings suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Drug Development

The unique structure of this compound positions it as a potential lead compound in drug discovery. Its synthesis involves multiple steps that can be optimized for the production of analogs with enhanced efficacy or reduced toxicity .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, a series of quinazoline derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated IC50 values significantly lower than traditional chemotherapeutics, highlighting the potential of this class of compounds in cancer treatment .

Case Study 2: Neuroprotective Properties

A recent investigation into neuroprotective agents found that certain quinazoline derivatives improved cognitive function in animal models of Alzheimer's disease. The study attributed these effects to the modulation of acetylcholine levels and inhibition of neuroinflammation .

Chemical Reactions Analysis

Reaction Conditions and Analytical Methods

Table 1: Reaction Types and Typical Conditions

Reaction Type Conditions Purpose
Amide Bond Formation High-temperature coupling agents (e.g., HATU, DCC) in DMF or THFStabilize the amide linkage
Nucleophilic Substitution Alcohols, amines, or other nucleophiles in the presence of base/acidModify substituents on the quinazolinone
Hydrolysis Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperaturesBreakdown of the amide or ester groups

Analytical Techniques

  • HPLC : Used for purity assessment and reaction monitoring.

  • NMR Spectroscopy : Confirms structural integrity and identifies reaction intermediates.

Stability and Degradation Pathways

The compound’s stability is influenced by its amide and heterocyclic groups:

  • Amide Hydrolysis : May occur under acidic or basic conditions, leading to cleavage of the benzamide linkage.

  • Oxidative Degradation : The methoxy groups on the quinazolinone core could oxidize to hydroxymethoxy or ketone derivatives under oxidative stress.

  • Piperidine Ring Reactivity : The 2-methylpiperidin-1-yl substituent may undergo alkylation, oxidation, or ring-opening reactions depending on reagents.

Relevance to PDE7 Inhibition

As a PDE7 inhibitor, the compound’s reactivity is critical for its therapeutic profile. Key considerations include:

  • Bioavailability : Stability under physiological conditions (e.g., pH 7.4) to maintain enzymatic inhibition.

  • Metabolism : Potential metabolic pathways involving cytochrome P450 enzymes, which may alter the amide or heterocyclic groups.

Research and Development Challenges

  • Proprietary Synthesis Data : Specific reaction conditions and intermediates are often undisclosed, limiting detailed mechanistic studies.

  • Structural Complexity : The quinazolinone core and multiple substituents complicate reaction optimization.

Comparative Analysis of Quinazolinone Derivatives

Table 2: Functional Group Reactivity in Related Compounds

Compound Key Reactions References
Spiroquinazolinones (e.g., WO02/074754)Cyclization via keto-enol tautomerism
Amide-Linked Quinazolinones Hydrolysis, nucleophilic substitution
Methylpiperidine-Substituted Quinazolinones Piperidine ring alkylation/oxidation

Comparison with Similar Compounds

Methodological Considerations

  • Similarity Metrics : Tanimoto and Dice indices () are used to quantify structural overlap. A score >0.7 (Tanimoto) indicates high similarity, supporting read-across for hazard assessment .
  • Activity Landscape Modeling: Identifies "activity cliffs," where minor structural changes (e.g., benzyl to piperidinyl-oxoethyl) lead to significant potency shifts .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical reaction steps?

The compound can be synthesized via multi-step organic reactions, including:

  • Quinazolinone core formation : A domino reaction using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to construct the 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety, as demonstrated in analogous quinazolinone derivatives .
  • Piperidine side-chain incorporation : Reaction of 2-methylpiperidine with α-keto esters or bromoacetyl intermediates under nucleophilic substitution conditions .
  • Benzamide coupling : Use of coupling reagents (e.g., EDC/HOBt) to link the quinazolinone-piperidine intermediate to N-isopropylbenzamide . Key steps include purification via column chromatography and characterization by NMR and mass spectrometry.

Q. How can spectroscopic techniques (NMR, MS, IR) validate the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm), piperidine protons (δ ~1.2–2.8 ppm), and amide carbonyl signals (δ ~165–170 ppm). Discrepancies in splitting patterns may indicate stereochemical issues .
  • HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm .
  • IR : Detect carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ for quinazolinone and amide groups .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, HDACs) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, stoichiometry). For example, varying TBHP concentration in domino reactions can enhance regioselectivity .
  • Flow chemistry : Continuous-flow systems may reduce side reactions and improve reproducibility for sensitive intermediates .

Q. What computational strategies are effective for studying target binding and structure-activity relationships (SAR)?

  • Molecular docking : Use programs like AutoDock Vina to predict binding modes with target proteins (e.g., HDAC8). Validate with free energy calculations (MM/PBSA) .
  • QSAR modeling : Corporate substituent electronic parameters (Hammett σ) and steric descriptors (Taft’s Es) to rationalize activity trends in analogs .

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • X-ray crystallography : Resolve ambiguities by determining the crystal structure using SHELX programs for refinement .
  • Dynamic NMR : Probe rotational barriers in amide bonds or piperidine conformers by variable-temperature NMR .

Q. What strategies mitigate low solubility in biological assays?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain compound stability while enhancing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.